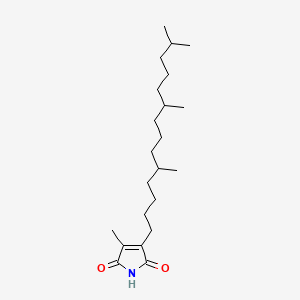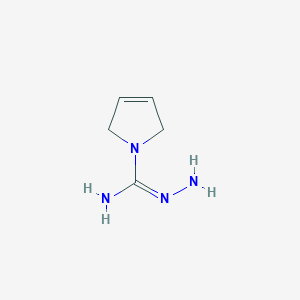
N'-amino-2,5-dihydropyrrole-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-amino-2,5-dihydropyrrole-1-carboximidamide is a chemical compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing N’-amino-2,5-dihydropyrrole-1-carboximidamide involves the copper-catalyzed annulation reaction of diazo esters with propargyl amines. This reaction proceeds via the formation of an N-ylide, followed by bond cleavage and recombination . The key features of this protocol include simple operation, readily available starting materials, mild conditions, and high atom economy.
Industrial Production Methods
Industrial production methods for N’-amino-2,5-dihydropyrrole-1-carboximidamide are not well-documented in the literature. the principles of green chemistry, such as using eco-friendly solvents and minimizing waste, are likely to be applied in large-scale production to ensure sustainability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N’-amino-2,5-dihydropyrrole-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of N’-amino-2,5-dihydropyrrole-1-carboximidamide include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of N’-amino-2,5-dihydropyrrole-1-carboximidamide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield pyrrole-2,5-dione derivatives, while reduction reactions may produce pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
N’-amino-2,5-dihydropyrrole-1-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the production of materials with specific properties, such as conductivity and fluorescence
Wirkmechanismus
The mechanism of action of N’-amino-2,5-dihydropyrrole-1-carboximidamide involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N’-amino-2,5-dihydropyrrole-1-carboximidamide include:
- 3-amino-N’-hydroxy-1H-pyrazole-4-carboximidamide
- 5-amino-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide
- 3-amino-1H-pyrazole-4-carbonitrile
Uniqueness
N’-amino-2,5-dihydropyrrole-1-carboximidamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C5H10N4 |
|---|---|
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
N'-amino-2,5-dihydropyrrole-1-carboximidamide |
InChI |
InChI=1S/C5H10N4/c6-5(8-7)9-3-1-2-4-9/h1-2H,3-4,7H2,(H2,6,8) |
InChI-Schlüssel |
LBCDTPUGLJBDMI-UHFFFAOYSA-N |
Isomerische SMILES |
C1C=CCN1/C(=N\N)/N |
Kanonische SMILES |
C1C=CCN1C(=NN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


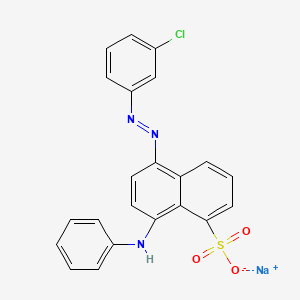
![Bicyclo[2.2.1]heptane-2,6-diamine](/img/structure/B13794802.png)
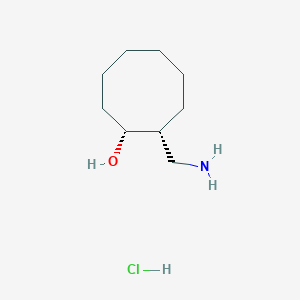
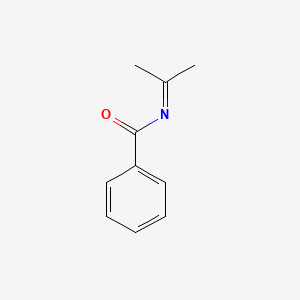
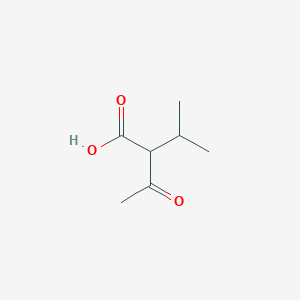
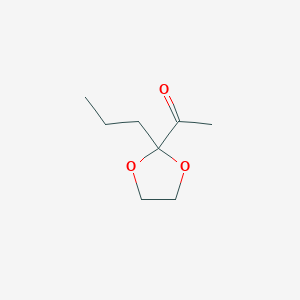
![methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13794832.png)
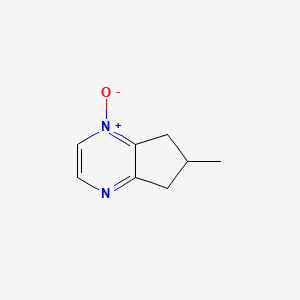
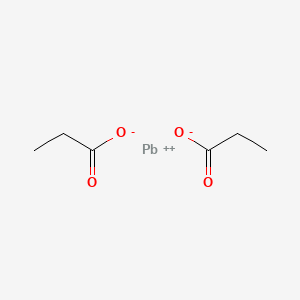
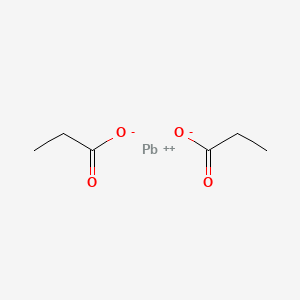
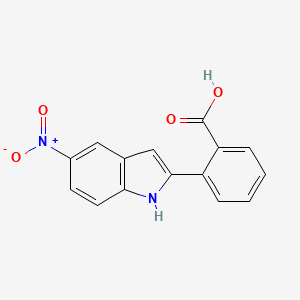
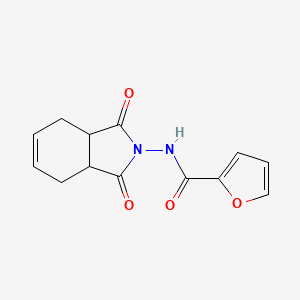
![Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI)](/img/structure/B13794862.png)
